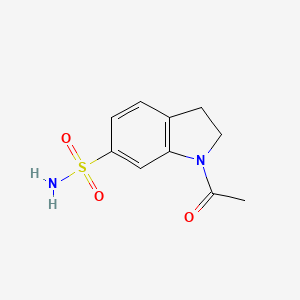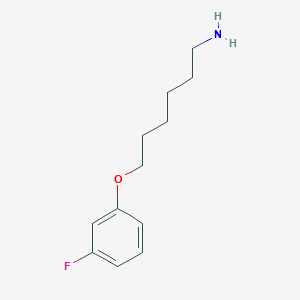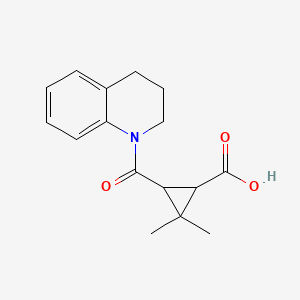
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
概要
説明
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid is an intriguing synthetic organic compound. This complex chemical structure showcases a range of unique chemical properties that make it relevant for various scientific and industrial applications. Understanding its synthesis, reactions, and applications can provide deep insights into its utility and potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves multi-step organic reactions. A common approach starts with the formation of the dihydroquinoline intermediate, which is then further functionalized to introduce the cyclopropanecarboxylic acid moiety. Key steps include:
Formation of the Dihydroquinoline: : This can be achieved by the reduction of quinoline, using reducing agents like sodium borohydride in the presence of an appropriate solvent.
Functionalization: : The dihydroquinoline is then coupled with a precursor for the cyclopropanecarboxylic acid, often utilizing reagents such as Grignard reagents for carbon-carbon bond formation.
Cyclopropanation: : Introduction of the cyclopropane ring typically involves reactions using carbenes or similar intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound might be optimized for scale, efficiency, and cost-effectiveness. This often involves:
Optimization of Reaction Conditions: : Adjusting temperature, pressure, and the use of catalysts to maximize yield and purity.
Continuous Flow Processes: : Utilizing flow chemistry techniques to ensure consistent production and minimize batch-to-batch variation.
Purification: : Employing crystallization, chromatography, or distillation techniques to isolate and purify the final product.
化学反応の分析
Types of Reactions
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid can undergo several types of chemical reactions, such as:
Oxidation: : It can be oxidized using agents like potassium permanganate or chromium trioxide, often leading to the formation of quinolinone derivatives.
Reduction: : Undergoes reduction with reagents like lithium aluminum hydride, converting it back to more saturated forms.
Substitution: : Participates in nucleophilic substitution reactions, especially at the cyclopropane ring, with reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous or alcoholic medium, conducted at room temperature or under reflux.
Reduction: : Lithium aluminum hydride in anhydrous ether, typically at low temperatures to control the reaction rate.
Substitution: : Alkyl halides or alcohols in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions often depend on the specific reaction pathway, but can include:
Quinolinone derivatives: from oxidation.
Saturated carboxylic acids: from reduction.
Alkyl-substituted derivatives: from substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules. It’s particularly useful in developing new synthetic methodologies and exploring reaction mechanisms.
Biology
In biological research, this compound might be explored for its potential bioactivity. Compounds with quinoline backbones often exhibit pharmacological properties, such as antimicrobial or anti-inflammatory effects.
Medicine
While specific applications in medicine require thorough research, derivatives of such compounds are investigated for potential therapeutic uses. The unique structural features can be tailored to target specific biological pathways.
Industry
Industrial applications might include its use as a precursor in the synthesis of fine chemicals, materials science, and as a component in specialty chemicals or agrochemicals.
作用機序
The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets. For example:
Enzyme Inhibition: : The quinoline moiety can inhibit certain enzymes by mimicking natural substrates or binding to active sites.
Receptor Binding: : It may bind to specific receptors, modulating biological pathways and cellular responses.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Quinoline derivatives: like quinolinic acid.
Cyclopropane carboxylic acids: like cyclopropane-1-carboxylic acid.
Dihydroquinoline compounds: like 1,2-dihydroquinoline.
Highlighting Uniqueness
What sets 3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid apart is the combination of its quinoline structure with a cyclopropane ring, offering unique reactivity and potential for diverse applications in various fields of research and industry.
Does this give you the deep dive you were hoping for? If there’s anything else you need, just shout.
特性
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2)12(13(16)15(19)20)14(18)17-9-5-7-10-6-3-4-8-11(10)17/h3-4,6,8,12-13H,5,7,9H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVVJDDAZPAJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCCC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


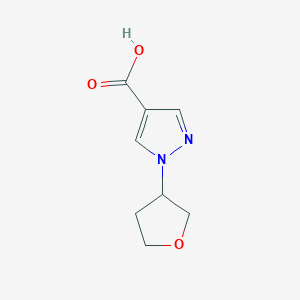
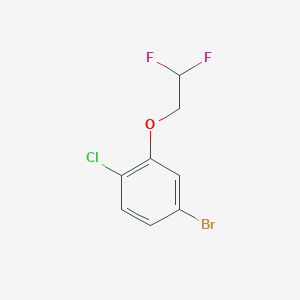
amine](/img/structure/B1399904.png)
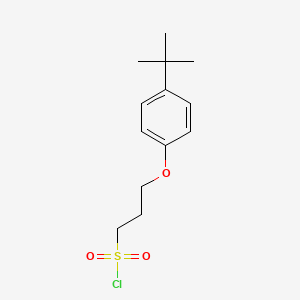
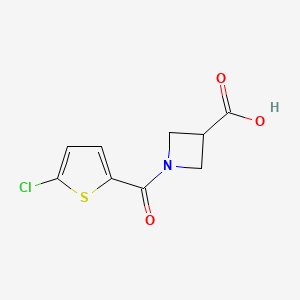
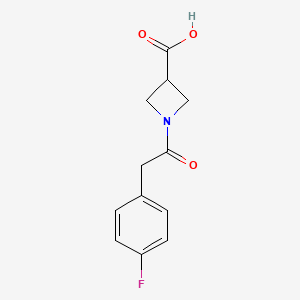
![2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1399911.png)
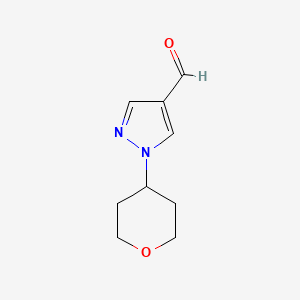
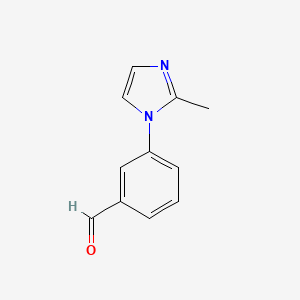
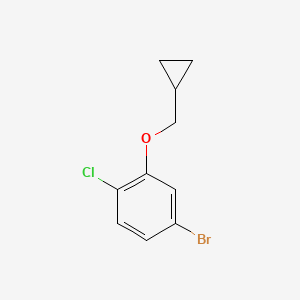
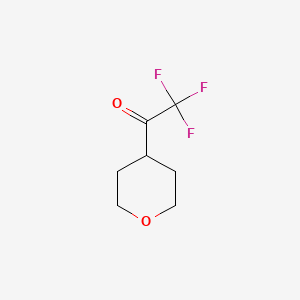
![Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate](/img/structure/B1399919.png)
